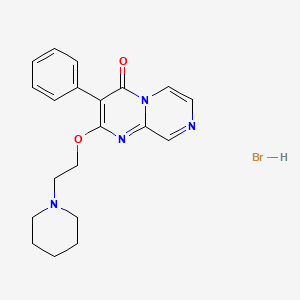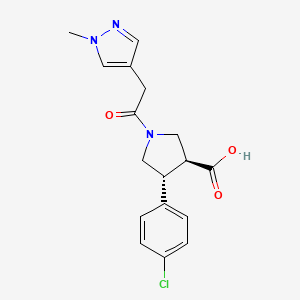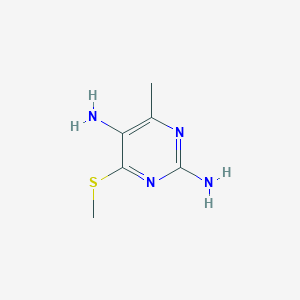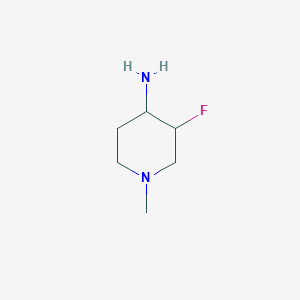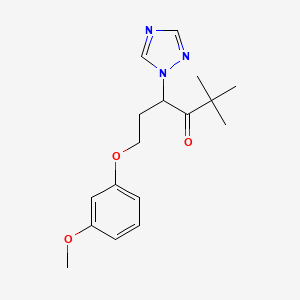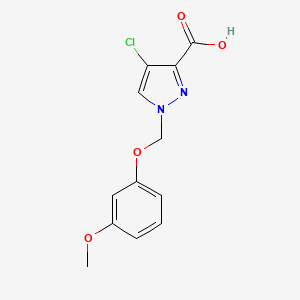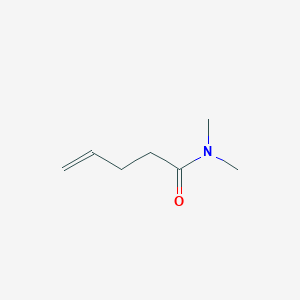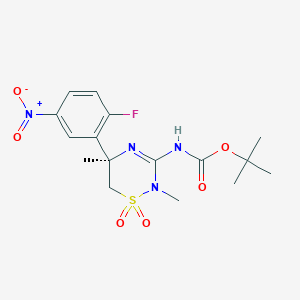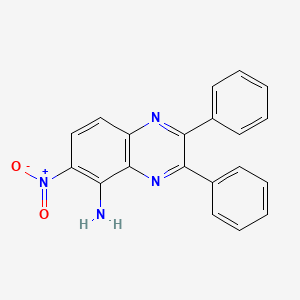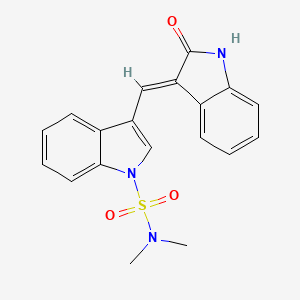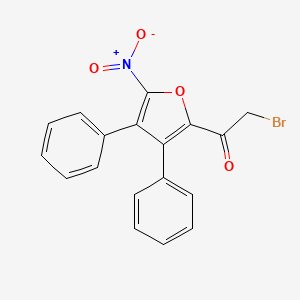
3,4-Diphenyl-5-nitro-2-bromoacetylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenyl-5-nitro-2-bromoacetylfuran is a complex organic compound with the molecular formula C18H12BrNO4. It features a furan ring substituted with diphenyl, nitro, and bromoacetyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-5-nitro-2-bromoacetylfuran typically involves multi-step organic reactions. One common method includes the bromination of 3,4-diphenylfuran, followed by nitration and subsequent acetylation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to achieve high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diphenyl-5-nitro-2-bromoacetylfuran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromoacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized furan derivatives .
Wissenschaftliche Forschungsanwendungen
3,4-Diphenyl-5-nitro-2-bromoacetylfuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3,4-Diphenyl-5-nitro-2-bromoacetylfuran involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diphenylfuran: Lacks the nitro and bromoacetyl groups, resulting in different chemical properties.
5-Nitro-2-bromoacetylfuran: Lacks the diphenyl groups, affecting its reactivity and applications.
3,4-Diphenyl-2-acetylfuran: Lacks the nitro and bromo groups, leading to different biological activities.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
93261-88-2 |
|---|---|
Molekularformel |
C18H12BrNO4 |
Molekulargewicht |
386.2 g/mol |
IUPAC-Name |
2-bromo-1-(5-nitro-3,4-diphenylfuran-2-yl)ethanone |
InChI |
InChI=1S/C18H12BrNO4/c19-11-14(21)17-15(12-7-3-1-4-8-12)16(18(24-17)20(22)23)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
YQWWLRSZFNVICJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)[N+](=O)[O-])C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


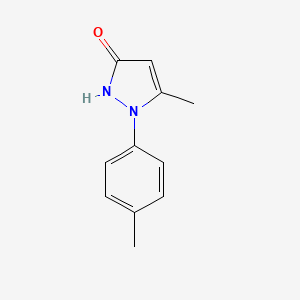
![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)

